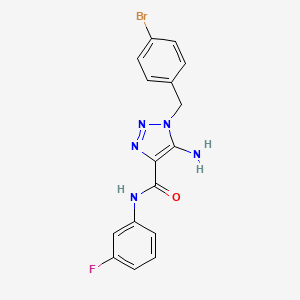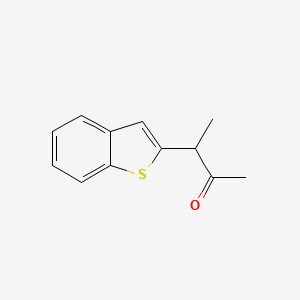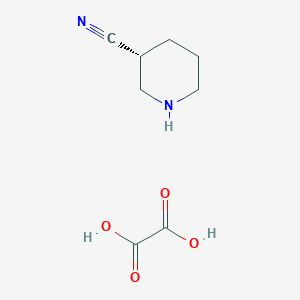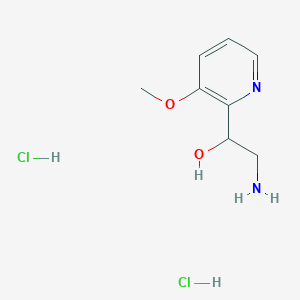
5-amino-1-(4-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(4-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the triazole class. It has gained significant attention in recent years due to its potential use in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Compounds within the family of 1,2,4-triazole derivatives, including those similar to the one , have been extensively researched for their anticancer properties. For example, a series of 1,2,4-triazolo[3,4-b]thiadiazoles starting from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles and fluorobenzoic acids, using phosphorous oxychloride as a cyclizing agent, were synthesized and screened for in vitro anticancer activity. Four of these compounds exhibited anticancer properties, showcasing the potential of triazole derivatives as anticancer agents (Bhat, Prasad, Poojary, & Holla, 2004).
Another study synthesized and evaluated a series of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. Four of the newly synthesized compounds were screened and showed promising results (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Structural Analysis and Biological Activity
Ruthenium-catalyzed synthesis methods have been developed for 5-amino-1,2,3-triazole-4-carboxylates, which serve as scaffolds for biologically active compounds and peptidomimetics. This synthesis protocol overcomes the limitations of the Dimroth rearrangement, offering a new pathway to create triazole-based compounds potentially useful in drug design and biological research (Ferrini et al., 2015).
Antimicrobial Activities
The antimicrobial properties of 1,2,4-triazole derivatives have also been studied, with several newly synthesized compounds displaying good or moderate activities against various microorganisms. This highlights the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Enzyme Inhibition
Compounds containing the triazole moiety have been explored for their potential as enzyme inhibitors, which could lead to therapeutic applications in diseases like Alzheimer's and diabetes. For instance, a study on 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one revealed moderate inhibition of acetylcholinesterase and α-glucosidase, enzymes relevant to these diseases (Saleem et al., 2018).
Propiedades
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN5O/c17-11-6-4-10(5-7-11)9-23-15(19)14(21-22-23)16(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNLJOMRLGJCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)
![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)
![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)





![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)

![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939350.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2939354.png)
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2939356.png)